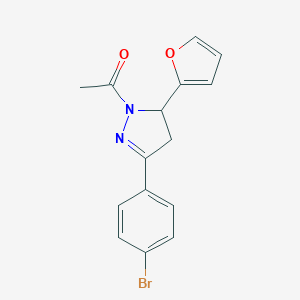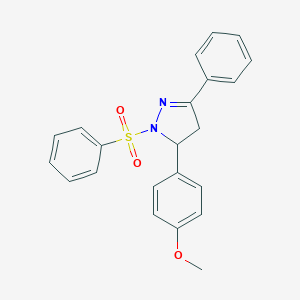
1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole, also known as 1-Benzyl-2-methylimidazole , is a heterocyclic compound with the chemical formula C₁₁H₁₂N₂ . It exists as a solid and is typically a colorless to yellowish transparent liquid. This compound has diverse applications in organic synthesis and pharmaceutical research .
Synthesis Analysis
Several synthetic methods can yield 1-Benzyl-2-methylimidazole. One approach involves oxidative cyclization using D-glucose as an efficient C1 synthon. This method allows for broad functional group tolerance and provides access to benzimidazoles from o-phenylenediamines .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methylimidazole consists of a benzimidazole core with a benzyl group attached at position 1. The naphthalen-2-yloxymethyl moiety is linked to position 2 of the benzimidazole ring. The overall structure exhibits aromaticity and plays a crucial role in its biological activity .
Chemical Reactions Analysis
1-Benzyl-2-methylimidazole can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity arises from the presence of the imidazole ring and the benzyl group. Researchers have explored its use in the synthesis of other heterocyclic compounds .
Physical and Chemical Properties Analysis
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to enhance anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . They are structurally similar to the nucleotides found in the human body, which allows them to interact with the biopolymers of living systems .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit significant bioactivity against various cancer cell lines .
Action Environment
The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the benzimidazole derivative and the presence of certain functional groups .
Cellular Effects
While specific cellular effects of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole are not yet fully known, benzimidazole derivatives have been studied for their potential anticancer properties . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Benzimidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles based on their structure and any targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVWRRIHYTOMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide](/img/structure/B381192.png)
![Methyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B381194.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B381200.png)
![4-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381203.png)
![3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B381207.png)
![4-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381208.png)


![4-[5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381211.png)
![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)
